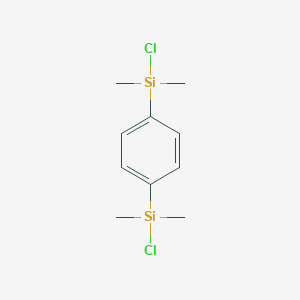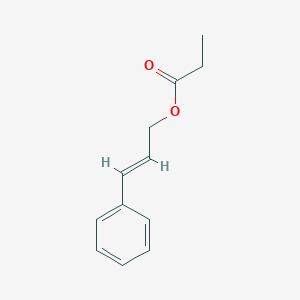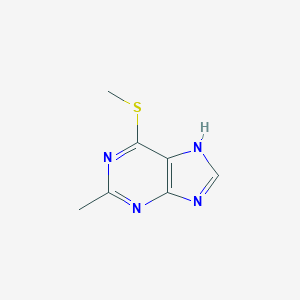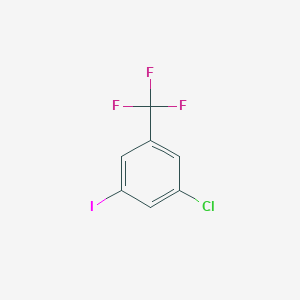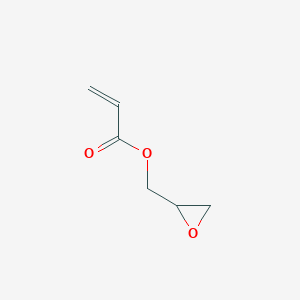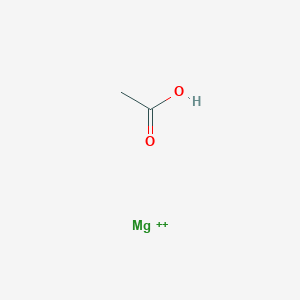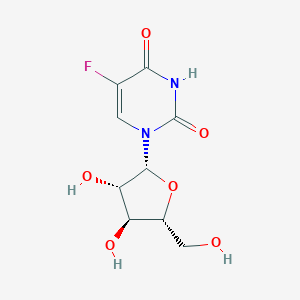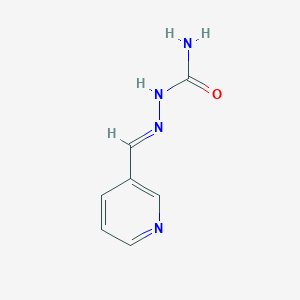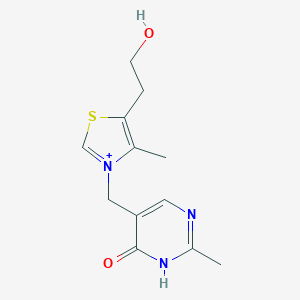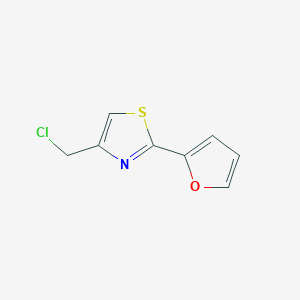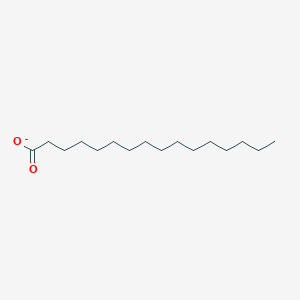
Hexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecanoate, also known as palmitate, is a fatty acid that is widely distributed in nature. It is a major component of animal and plant fats and oils, and is found in many food sources. Hexadecanoate has been the subject of extensive research due to its important role in various biological processes.
Applications De Recherche Scientifique
Anticancer Properties
Hexadecanoic acid, extracted from marine organisms like Sea pens, has demonstrated potential anticancer properties. Studies have shown that compounds like Hexadecanoic acid can induce apoptosis in human breast cancer and cervical cancer cells. This suggests that Hexadecanoate may play a role in cancer treatment through the induction of apoptosis pathways (Sharifi et al., 2020).
Insecticidal Activity
n-Hexadecanoic acid has been identified in n-Hexane extracts of Epaltes divaricata and has shown significant insecticidal activity against pests like Aedes aegypti and Spodoptera litura. This suggests that Hexadecanoate derivatives could be used in pest control, particularly in agricultural and medical settings (Amala et al., 2021).
Microbial Activity and Biodegradation
Hexadecanoate compounds have been studied for their effects on microbial communities and their ability to biodegrade environmental contaminants. Research has shown that n-Hexadecanoic acid can alter microbial community structures and is involved in the microbial degradation of exogenous contaminants like n-hexadecane in different types of soils (Zyakun et al., 2011). Furthermore, studies indicate that Hexadecanoate can impact the soil microbial biomass, affecting soil health and plant growth (Baoli et al., 2010).
Anticonvulsant Activities
Hexadecanoic acid, as part of non-polar extracts from Moringa oleifera leaves, has shown potential anticonvulsant activities. The compound delayed seizure latency in animal models, indicating its potential use in epilepsy therapy (González-Trujano et al., 2018).
Environmental and Ecological Applications
Hexadecanol, a derivative of Hexadecanoic acid, has been studied for its use as a reservoir evaporation retardant. It has been shown to not produce undesirable effects on public health, water quality, or fish and wildlife, making it an interesting subject for hydrologic and economic field evaluation in water conservation (Timblin et al., 1962).
Propriétés
Numéro CAS |
143-20-4 |
|---|---|
Nom du produit |
Hexadecanoate |
Formule moléculaire |
C16H31O2- |
Poids moléculaire |
255.42 g/mol |
Nom IUPAC |
hexadecanoate |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/p-1 |
Clé InChI |
IPCSVZSSVZVIGE-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCC(=O)[O-] |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)[O-] |
Autres numéros CAS |
143-20-4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



